molecular formula C13H14N4O B3440717 1,3-Bis(2-aminophenyl)urea

1,3-Bis(2-aminophenyl)urea

Cat. No.: B3440717
M. Wt: 242.28 g/mol
InChI Key: YREQWCBLUBNIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-aminophenyl)urea: is an organic compound with the molecular formula C13H14N4O It is a derivative of urea, where two phenyl groups substituted with amino groups are attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-aminophenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isocyanate with 2-aminophenylamine . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-aminophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like or are commonly used.

    Reduction: Reagents such as or in the presence of a catalyst.

    Substitution: Conditions typically involve and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

1,3-Bis(2-aminophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-aminophenyl)urea involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors , altering their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenyl)urea
  • 1,3-Bis(2-aminophenethyl)urea

Comparison

1,3-Bis(2-aminophenyl)urea is unique due to the position of the amino groups on the phenyl rings. This positioning affects its reactivity and interaction with other molecules. Compared to 1,3-Bis(4-aminophenyl)urea, the 2-amino derivative may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

1,3-bis(2-aminophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQWCBLUBNIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(2-aminophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-aminophenyl)urea
Reactant of Route 3
1,3-Bis(2-aminophenyl)urea
Reactant of Route 4
1,3-Bis(2-aminophenyl)urea
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2-aminophenyl)urea
Reactant of Route 6
1,3-Bis(2-aminophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.